molecular formula C7H4FN3O2 B2721870 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-12-5

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No. B2721870
CAS RN: 1159831-12-5
M. Wt: 181.126
InChI Key: WMJFGPOUBBEUFJ-UHFFFAOYSA-N
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Description

“6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds have been synthesized and studied for their potential antiviral and antimicrobial activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Antimicrobial Agents

A series of fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been synthesized as fluoroquinolone analogues and screened for antimycobacterial activity against Mycobacterium tuberculosis. These compounds have shown potent inhibition capabilities, with one being highlighted for its significant growth inhibition of the M. tuberculosis H37Rv strain without toxicity to mammalian cells (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Anticancer Agents

Another study focused on the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, revealing a unique mechanism of tubulin inhibition. These compounds have been found to promote tubulin polymerization in vitro without competitively binding with paclitaxel, and effectively overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).

Luminescence Sensitization

Research into triarylboron-functionalized dipicolinic acids has demonstrated their effectiveness in selectively sensitizing the emissions of Eu(III) and Tb(III) ions with high quantum efficiency. The intraligand charge-transfer transition plays a crucial role in the activation of these emissions, showcasing potential applications in luminescence and sensing technologies (Park et al., 2014).

Chemosenors

A pyrrolidine constrained bipyridyl-dansyl fluoroionophore has been developed through click chemistry, acting as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Antiproliferative Activity

Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating potential for further exploration as cancer therapeutics. The structure-activity relationship (SAR) analysis identified compounds with high antiproliferative activity, suggesting alternative mechanisms of action beyond dihydrofolate reductase inhibition (Dolzhenko et al., 2008).

properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFGPOUBBEUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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